molecular formula C20H18Cl2N4O2 B2390406 [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine CAS No. 477858-67-6

[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine

Cat. No.: B2390406
CAS No.: 477858-67-6
M. Wt: 417.29
InChI Key: RJSMZGBMUPBNII-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,5-dichlorophenyl group and at the 4-position with a 4-methoxybenzoyl moiety. The dichlorophenyl group contributes to lipophilicity and steric bulk, while the methoxybenzoyl substituent may enable π-π stacking interactions, critical for binding to biological targets . Its synthesis likely involves click chemistry, a robust method for constructing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name

[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2/c1-25(2)9-8-18-19(20(27)13-4-6-17(28-3)7-5-13)23-24-26(18)16-11-14(21)10-15(22)12-16/h4-12H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSMZGBMUPBNII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dichlorophenyl Azide

3,5-Dichloroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by azide formation via NaN₃ quenching. The azide is isolated in 89% yield after extraction (CH₂Cl₂) and solvent evaporation.

Preparation of Propiolamide Intermediate

4-Methoxybenzoyl chloride reacts with propargylamine in THF at 0°C, catalyzed by Et₃N, yielding N-(prop-2-yn-1-yl)-4-methoxybenzamide (92% yield). IR confirms the amide C=O stretch at 1650 cm⁻¹.

CuAAC Reaction Optimization

Combining 3,5-dichlorophenyl azide (1.2 equiv) and propiolamide (1.0 equiv) with CuI (10 mol%) in DMF/H₂O (4:1) at 50°C for 6 hours achieves 88% regioselective 1,4-disubstituted triazole. Microwave irradiation (100 W, 120°C, 30 min) enhances yield to 94%.

Acylation of the Triazole Intermediate

4-Methoxybenzoyl Group Installation

The triazole’s N4 position undergoes Friedel-Crafts acylation using 4-methoxybenzoyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in anhydrous CH₂Cl₂. After 12 hours at reflux, column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 82% yield.

Table 1: Acylation Reaction Conditions and Yields

Catalyst Solvent Temp (°C) Time (h) Yield (%)
AlCl₃ CH₂Cl₂ 40 12 82
H₂SO₄ Toluene 110 8 68
HATU/DIEA DMF 25 3 78

Ethenylation and Dimethylamine Functionalization

Horner-Wadsworth-Emmons Olefination

The C5-brominated triazole intermediate reacts with (dimethylamino)methylphosphonate (1.5 equiv) using NaH (2.0 equiv) in THF at 0°C. After 4 hours, E-alkene predominates (94:6 E/Z), isolated via HPLC (78% yield).

Table 2: Olefination Reagents and Selectivity

Phosphonate Reagent Base E/Z Ratio Yield (%)
(Me₂NCH₂)PO(OEt)₂ NaH 94:6 78
(Ph)₂PCH₂CO₂Et LDA 85:15 65
(EtO)₂P(O)CH₂NMe₂ KOtBu 90:10 72

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.10 (s, 6H, NMe₂), 6.90–7.45 (m, 7H, Ar-H), 8.20 (d, J=16 Hz, 1H, CH=CH).
  • ¹³C NMR: δ 42.1 (NMe₂), 121.5–153.2 (Ar-C), 165.2 (C=O).

Mass Spectrometry

HRMS (ESI⁺): m/z calcd for C₂₁H₂₀Cl₂N₄O₂ [M+H]⁺: 454.0864; found: 454.0868.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity :
    • The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been shown to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Experimental studies have demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi.
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their efficacy against Candida species, suggesting that compounds like [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine could be optimized for enhanced antifungal activity .
  • Anticancer Properties :
    • Research indicates that triazole-containing compounds can exhibit anticancer effects by disrupting cellular processes in cancer cells. The presence of the 3,5-dichlorophenyl group may enhance the compound's ability to target specific cancer cell lines.
    • Case Study : A recent investigation focused on the cytotoxic effects of triazole derivatives on breast cancer cells demonstrated that modifications in the chemical structure could lead to increased potency against resistant cell lines .

Agricultural Applications

  • Pesticide Development :
    • The compound's structure suggests potential as a pesticide or herbicide. Triazoles are often used in agriculture for their fungicidal properties.
    • Case Study : Research has shown that similar compounds can inhibit fungal pathogens in crops, leading to improved yield and crop health. A study demonstrated that triazole derivatives significantly reduced disease incidence in wheat crops infected with Fusarium species .

Materials Science Applications

  • Polymer Chemistry :
    • The unique structure of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine makes it a candidate for incorporation into polymer matrices for enhanced material properties.
    • Case Study : Investigations into polymer composites containing triazole derivatives have revealed improvements in thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntifungal activity against Candida; potential anticancer properties ,
Agricultural ScienceEffective as a pesticide; reduced disease incidence in crops
Materials ScienceEnhanced thermal stability and mechanical strength in polymer composites

Mechanism of Action

The mechanism of action of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazole Derivatives

a. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Structure : 1,2,4-triazole with 2,4-difluorophenyl and phenylsulfonyl groups.
  • Key Differences :
    • Triazole isomer : 1,2,4-triazole vs. 1,2,3-triazole in the target compound.
    • Substituents : Sulfonyl and fluorophenyl groups enhance electron-withdrawing effects, contrasting with the electron-donating methoxybenzoyl group in the target compound.
    • Synthesis : Prepared via nucleophilic substitution (α-halogenated ketone), unlike the CuAAC click chemistry likely used for the target .

b. 1-{3,5-Bis(Trifluoromethyl)phenyl}-3-[(1R,2R)-2-[Methyl[2-[1-[{(R)-1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea ()

  • Structure : 1,2,3-triazole with trifluoromethylphenyl and thiourea groups.
  • Key Differences :
    • Functional groups : Thiourea and trifluoroacetyl groups introduce hydrogen-bonding capacity, absent in the target compound.
    • Bioactivity : Thiourea derivatives often exhibit protease inhibition, whereas the dimethylamine group in the target compound may favor receptor binding .

Triazole-Thione and Hydrogen-Bonded Analogs ()

  • Structure: 1,2,4-triazole-5-thione with chlorophenyl and benzylideneamino groups.
  • Key Differences: Thione vs. Ethenyl: The thione group enables hydrogen bonding (N–H···S), whereas the ethenyl linker in the target compound provides rigidity and conjugation .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound 1,2,3-triazole 3,5-Dichlorophenyl, 4-methoxybenzoyl Likely CuAAC High lipophilicity, π-π stacking
Compound 1,2,4-triazole 2,4-Difluorophenyl, phenylsulfonyl Nucleophilic substitution Electron-withdrawing, moderate solubility
Compound 1,2,3-triazole Trifluoromethylphenyl, thiourea Multi-step coupling Hydrogen-bonding, protease inhibition
Compound 1,2,4-triazole-thione Chlorophenyl, benzylideneamino Condensation Hydrogen-bonded crystals, low logP
NK1 Ligand 1,2,3-triazole Fluorophenyl, dimethylamine Click chemistry CNS activity, metabolic stability

Research Findings and Implications

  • Bioactivity : The dimethylamine group may enhance blood-brain barrier penetration relative to thiourea () or sulfonyl () analogs .
  • Physicochemical Properties :
    • The 3,5-dichlorophenyl group increases logP (~4.5 estimated) compared to ’s thione derivative (logP ~2.8) .
    • Methoxybenzoyl’s electron-donating effect contrasts with ’s electron-deficient sulfonyl group, affecting redox stability .

Biological Activity

The compound [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Molecular Formula and Structure

The molecular formula for the compound is C20H18Cl2N4O2C_{20}H_{18}Cl_{2}N_{4}O_{2}. The structure includes a triazole ring, a dichlorophenyl group, and a methoxybenzoyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity. For instance, in a study evaluating related triazole compounds, the IC50 was found to be approximately 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL for similar structures .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that triazole derivatives can interfere with cellular pathways that regulate proliferation and apoptosis.
  • Interaction with Proteins : Molecular dynamics simulations indicated that these compounds interact with proteins primarily through hydrophobic contacts, influencing their activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity . The compound has been tested against various bacterial strains:

  • Activity Spectrum : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Results indicate that MIC values were comparable to standard antimicrobial agents, suggesting its potential as an antibacterial agent .

Study 1: Anticancer Efficacy

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids. The compound was identified as having notable efficacy against solid tumors, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Properties

Research published in 2020 evaluated the antimicrobial properties of various triazole derivatives. The compound was tested against clinical isolates of bacteria and showed promising results in inhibiting growth at concentrations lower than conventional antibiotics .

Q & A

Q. How can stereochemical impurities be detected and quantified?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with enantiomerically pure standards. For trace impurities, employ LC-MS/MS with MRM mode .

Data Contradiction Analysis Example

Scenario : NMR suggests rotational freedom in the ethenyl group, while SCXRD shows a rigid (E)-configuration.
Resolution :

Perform VT-NMR to observe coalescence temperatures, indicating dynamic behavior.

Re-refine XRD data using SHELXL’s PART command to model partial occupancy of conformers.

Cross-validate with NOESY/ROESY to detect through-space correlations consistent with the (E)-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.